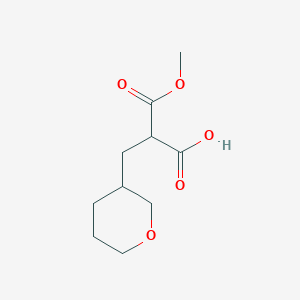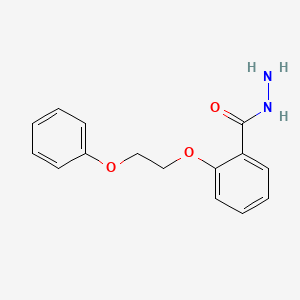
2-(2-Phenoxyethoxy)benzohydrazide
Descripción general
Descripción
2-(2-Phenoxyethoxy)benzohydrazide is a compound with the CAS Number: 380335-33-1 . It has a molecular weight of 272.3 and is typically in the form of a powder . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecule contains a total of 50 bonds. There are 30 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 N hydrazine, and 2 ethers (aromatic) .Aplicaciones Científicas De Investigación
Catalytic and Biological Activities : Schiff base derivatives, including those similar to 2-(2-Phenoxyethoxy)benzohydrazide, have been synthesized and characterized for catalytic, DNA binding, and antibacterial activities. These derivatives, including their complexes with metals like Co(II), Ni(II), and Cu(II), have demonstrated significant catalytic properties and interactions with DNA, showing potential in medicinal applications (El‐Gammal et al., 2021).
Antioxidant Properties : Various derivatives have been explored for their antioxidant activities. For instance, new thiosemicarbazide derivatives synthesized from compounds similar to this compound have shown significant radical scavenging activity, highlighting their potential as antioxidants (Nazarbahjat et al., 2014).
Antimicrobial and Anticancer Potential : Certain benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds have shown activity against various pathogenic strains and human cancer cell lines, indicating their potential in developing new therapeutic agents (Tiwari et al., 2016).
Molecular Docking and Inhibition Studies : The hydrazone derivatives of 2-(benzamido) benzohydrazide have been investigated for their potential as anti-Alzheimer's agents. These compounds have shown dual inhibition properties against enzymes linked to Alzheimer's, further supported by molecular docking studies (Kausar et al., 2021).
Coordination Chemistry and Catalysis : Hydrazone ligands derived from compounds similar to this compound have been used in the synthesis of dioxomolybdenum(VI) complexes. These complexes have exhibited high catalytic activity and selectivity in epoxidation reactions, demonstrating their utility in coordination chemistry and as catalysts (Zhou et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzohydrazides, a class of compounds to which 2-(2-phenoxyethoxy)benzohydrazide belongs, have been reported to exhibit diverse biological properties, including anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . These activities suggest that benzohydrazides may interact with a variety of biological targets.
Mode of Action
Benzohydrazides are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with benzohydrazides , it is likely that multiple pathways are impacted.
Result of Action
Benzohydrazides have been reported to exhibit anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities , suggesting that they may induce a range of molecular and cellular changes.
Propiedades
IUPAC Name |
2-(2-phenoxyethoxy)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-17-15(18)13-8-4-5-9-14(13)20-11-10-19-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWOGLCORMRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328094 | |
| Record name | 2-(2-phenoxyethoxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380335-33-1 | |
| Record name | 2-(2-phenoxyethoxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3010955.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)
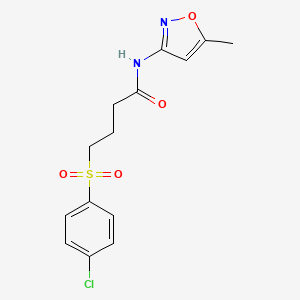
![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010960.png)
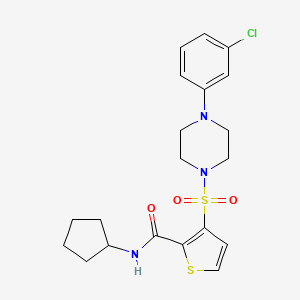
![N-({3-[(allylamino)carbonyl]-4,5-dihydro-5-isoxazolyl}methyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3010965.png)
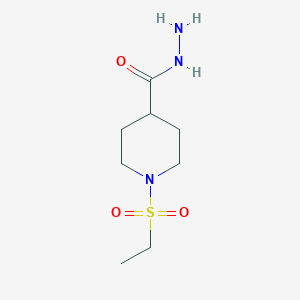
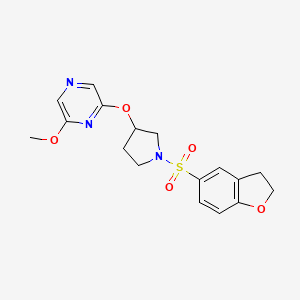
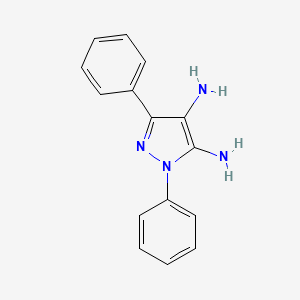
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)
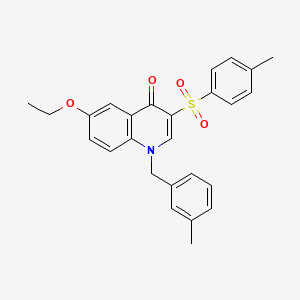
![2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B3010973.png)

